molecular formula C25H27ClN2O B13451467 Meclizine-d8 N'-Oxide

Meclizine-d8 N'-Oxide

Cat. No.: B13451467
M. Wt: 415.0 g/mol
InChI Key: NDTIJUDMDNMOFC-AZGHYOHESA-N
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Description

Meclizine-d8 N’-Oxide is a deuterated derivative of Meclizine, a well-known antihistamine used primarily to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meclizine-d8 N’-Oxide typically involves the deuteration of Meclizine followed by oxidation. The deuteration process can be achieved using deuterated reagents such as deuterated chloroform or deuterated methanol. The oxidation step involves the use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N’-oxide functional group .

Industrial Production Methods

Industrial production of Meclizine-d8 N’-Oxide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced oxidation techniques to ensure the consistency and quality of the final product. The production process is optimized for yield and purity, with stringent quality control measures in place to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Meclizine-d8 N’-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of Meclizine-d8 N’-Oxide .

Scientific Research Applications

Meclizine-d8 N’-Oxide is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Meclizine and its metabolites.

    Biology: Employed in studies involving the metabolic pathways and biological effects of Meclizine.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Meclizine.

    Industry: Applied in the development of new pharmaceutical formulations and in quality control processes .

Mechanism of Action

The mechanism of action of Meclizine-d8 N’-Oxide is similar to that of Meclizine. It acts as an antagonist at histamine H1 receptors, thereby inhibiting the action of histamine in the central nervous system. This results in the suppression of nausea, vomiting, and dizziness. The compound also exhibits anticholinergic properties, which contribute to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meclizine-d8 N’-Oxide is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated analogs .

Properties

Molecular Formula

C25H27ClN2O

Molecular Weight

415.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-1-[(3-methylphenyl)methyl]-1-oxidopiperazin-1-ium

InChI

InChI=1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2

InChI Key

NDTIJUDMDNMOFC-AZGHYOHESA-N

Isomeric SMILES

[2H]C1(C([N+](C(C(N1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])(CC4=CC=CC(=C4)C)[O-])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CC=C1)C[N+]2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-]

Origin of Product

United States

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